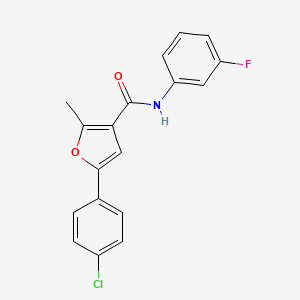

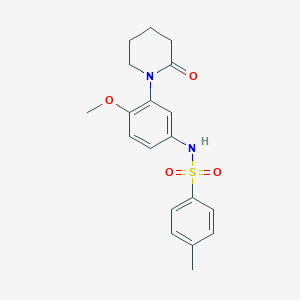

2-(4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential anticonvulsant activity. This class of compounds has been studied for their ability to address seizures in various animal models of epilepsy. The related compounds, 2-aryl-2-(pyridin-2-yl)acetamides, have shown broad activity in classical seizure tests and models of pharmacoresistant seizures, indicating their potential as therapeutic agents .

Synthesis Analysis

The synthesis of related compounds, such as 2-aryl-2-(pyridin-2-yl)acetamides, involves a redesign of Disopyramide, a known cardiotoxic sodium channel blocker. The synthesis process aims to retain the beneficial properties of inhibiting voltage-gated sodium currents while significantly reducing cardiac safety risks . Another related synthesis involves creating hybrid molecules that incorporate the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit. These hybrids were prepared through a one-pot multi-component reaction, indicating a potentially efficient method for synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of the compounds in this class plays a crucial role in their pharmacological activity. Structure-activity relationship (SAR) trends have shown that the highest activity is found in unsubstituted phenyl derivatives or compounds with ortho- and meta-substituents on the phenyl ring . This suggests that specific structural features are essential for the anticonvulsant activity and safety profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include multi-component reactions that allow for the efficient creation of complex molecules such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines . These reactions are crucial for constructing the molecular framework necessary for the desired biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds suggest that they have suitable therapeutic indices and are capable of crossing the blood-brain barrier to exert their anticonvulsant effects . The synthesis methods described also imply that these compounds can be tailored for improved solubility and stability, which are important factors for drug development.

properties

IUPAC Name |

2-[4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c17-15(21)11-24-12-1-3-14(4-2-12)26(22,23)20-8-5-13(10-20)25-16-9-18-6-7-19-16/h1-4,6-7,9,13H,5,8,10-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZNEDPODBQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)

![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)

![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)